Isoleucylleucine TFA salt is synthesized via Fmoc-based SPPS, leveraging the orthogonality between Fmoc (9-fluorenylmethoxycarbonyl) amine protection and acid-labile side-chain protecting groups. The process initiates with Fmoc-Leucine or Fmoc-Isoleucine anchored to polystyrene-based resins (e.g., Wang resin) via ester linkages. Coupling employs aminium/phosphonium activators (e.g., HBTU, PyBOP) with DIPEA base in DMF, achieving >99% stepwise yields under optimized conditions [3] [8]. Dipeptide assembly faces aggregation risks from hydrophobic residues (Ile, Leu), addressed by:
Table 1: SPPS Parameters for Isoleucylleucine
Parameter | Specification | Impact |
---|---|---|
Resin | Wang resin (0.3 mmol/g) | Ensures efficient cleavage kinetics |
Activator | HATU/DIPEA | Minimizes racemization |
Temperature | 25–30°C | Prevents resin shrinkage |
Coupling Time | 1–2 hours | >99.5% completion (Kaiser test) |
TFA serves dual functions:
TFA’s low boiling point (72°C) facilitates removal via lyophilization, though residual TFA (0.5–5 wt%) remains stoichiometrically bound to basic sites. NMR studies confirm a 1:1 salt stoichiometry for dipeptides with one free amine [6].
Table 2: TFA’s Roles in Dipeptide Synthesis
Function | Mechanism | Outcome |
---|---|---|
Deprotection | Acidolysis of tBu esters/ethers | Side-chain deprotection |
Resin Cleavage | Nucleophilic ester hydrolysis | Dipeptide release |
Salt Formation | Ion-pairing with NH₃⁺ groups | Stabilized crystalline solid |
Crude Isoleucylleucine TFA salt contains impurities from incomplete coupling (e.g., dehydroleucine) or side reactions (e.g., aspartimide formation). Reverse-phase HPLC (RP-HPLC) with TFA-modified mobile phases achieves baseline separation:
TFA’s dual role enhances purification:
Challenges include co-elution of dipeptide isomers (Ile-Leu vs. Leu-Ile), resolved using shallow gradients (0.5% B/min) and elevated temperatures (40°C) [2]. Post-HPLC, fractions are lyophilized to recover >95% pure Isoleucylleucine TFA salt as a white powder.
Industrial production addresses scalability via:
Yield optimization hinges on resin selection and side-chain protection. PEG-based resins (e.g., NovaSyn® TG) exhibit superior swelling in DMF, accelerating diffusion rates. For Isoleucylleucine, allyl-based protections for carboxylic groups enable Pd⁰-mediated deprotection without TFA, though industrial adoption remains limited due to catalyst costs [3] [8].
Table 3: Scalability Enhancements in SPPS
Innovation | Scale-Up Benefit | Yield Impact |
---|---|---|
Automated synthesizers | 24/7 operation; error reduction | 95% crude yield for 1 kg batches |
Low-loading PEG resins | Enhanced solvation | 20% increase in purity |
TFA recycling systems | Cost reduction ($50/kg saved) | Economically viable GMP production |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1